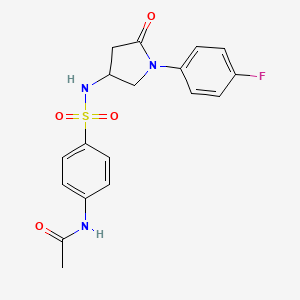

N-(4-(N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)sulfamoyl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[4-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]sulfamoyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3O4S/c1-12(23)20-14-4-8-17(9-5-14)27(25,26)21-15-10-18(24)22(11-15)16-6-2-13(19)3-7-16/h2-9,15,21H,10-11H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKSRSXVYXFOKHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)sulfamoyl)phenyl)acetamide typically involves multiple steps:

Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the 4-Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the phenyl ring.

Acetylation: The final step involves the acetylation of the amine group using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Core Acetamide Formation

The acetamide backbone is synthesized via nucleophilic acyl substitution. In a representative protocol (analogous to ):

-

2-Chloro-N-phenylacetamide is reacted with arylpiperazine derivatives in acetonitrile under reflux (12 hours).

-

Catalysts: Anhydrous K₂CO₃ and KI.

-

Workup: Solvent removal via vacuum distillation, followed by washing with chloroform and brine.

-

Yield : 58–66% for similar acetamide derivatives.

-

IR : 1683 cm⁻¹ (C=O stretch), 3311 cm⁻¹ (N-H stretch).

-

¹H NMR : δ 3.18 ppm (COCH₂), aromatic protons at δ 6.83–7.56 ppm.

Sulfamoyl Bridge Construction

The sulfonamide linkage is formed via copper-catalyzed radical coupling ( , ):

-

Reagents : Sodium arylsulfinate, aniline derivative, Cu(II) catalyst, K₂S₂O₈ oxidizer.

-

Mechanism :

-

Anilinium radical (from oxidation of protonated aniline) couples with arylsulfonyl radical (from sulfinate oxidation).

-

TEMPO trapping confirms radical intermediates.

-

-

Conditions : Acetic acid solvent, 80°C, 6–12 hours.

-

Sulfonylation of 2-fluorobenzoic acid with chlorosulfonic acid yields sulfonyl chloride intermediates.

-

Subsequent amidation with amines (e.g., cyclopentylamine) achieves sulfamoyl derivatives in 23–94% yield.

Pyrrolidinone Ring Functionalization

The 5-oxopyrrolidin-3-yl moiety is introduced via cyclization or substitution:

-

Method : Boc-protected amines undergo deprotection (TFA) and react with sulfonyl chlorides ( ).

-

Example : Cycloalkylsulfonyl chlorides (cyclopentyl, cyclohexyl) react with deprotected anilines to form sulfamoylpyrrolidinones (23–47% yield).

Reaction Optimization and Challenges

Challenges :

-

Low yields in pyrrolidinone sulfonylation due to steric hindrance ( ).

-

Competing side products (e.g., azobenzene) in radical-mediated couplings ( ).

Functional Group Compatibility

-

Acetamide Stability : Resistant to hydrolysis under acidic conditions but susceptible to strong bases ( ).

-

Sulfonamide Reactivity : Participates in nucleophilic substitutions (e.g., with alkyl halides) ( ).

-

Fluorophenyl Group : Electron-withdrawing effects enhance sulfamoyl electrophilicity ( ).

Spectroscopic Analysis

Elemental Analysis

Critical Comparison of Methodologies

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the antimicrobial potential of compounds related to N-(4-(N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)sulfamoyl)phenyl)acetamide. For example, derivatives with similar structural components have been tested against various pathogens.

Case Study: Antimicrobial Activity

A study screening N-substituted acetamides revealed that compounds with halogenated phenyl rings exhibited significant antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The presence of the fluorinated phenyl group was associated with enhanced lipophilicity, facilitating better membrane penetration and efficacy against microbial cells .

| Compound Name | Target Pathogen | Activity Level |

|---|---|---|

| N-(4-fluorophenyl)-2-chloroacetamide | S. aureus | High |

| N-(4-fluorophenyl)-2-chloroacetamide | MRSA | Moderate |

| N-(4-fluorophenyl)-2-chloroacetamide | E. coli | Low |

Antitumor Applications

In addition to its antimicrobial properties, the compound's structural features suggest potential antitumor activity. The incorporation of fluorine in drug design has been shown to enhance metabolic stability and bioavailability.

Case Study: Antitumor Activity

Research into similar pyrrolidine derivatives has demonstrated their ability to inhibit cancer cell proliferation in vitro. For instance, compounds with sulfamoyl groups have been reported to exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the inhibition of key enzymes involved in cell division and survival pathways .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be analyzed through structure-activity relationship studies. Modifications to the phenyl ring or the sulfamoyl group can significantly impact biological activity.

Key Findings:

- Halogen Substitution : The presence of fluorine or bromine on the phenyl ring enhances lipophilicity and antimicrobial activity.

- Pyrrolidine Ring Modifications : Alterations in the substituents on the pyrrolidine ring can lead to varying degrees of cytotoxicity against cancer cells.

Mechanism of Action

The mechanism by which N-(4-(N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)sulfamoyl)phenyl)acetamide exerts its effects involves the inhibition of specific enzymes and signaling pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins. Additionally, it could interact with molecular targets like p38 MAP kinase, modulating inflammatory responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogs and their differentiating features are summarized below:

Key Observations:

- Heterocyclic Influence: The target compound’s pyrrolidinone ring differs from pyridine (compound 9) or triazole () cores, which may alter hydrogen-bonding or π-π stacking interactions.

- Terminal Modifications: The acetamide group is conserved across analogs, but substituents like cyanoacrylamide (compound 9) or trifluoromethyl () introduce variability in polarity and steric bulk.

Pharmacological and Physicochemical Properties

- Bioactivity: Pyrazole-sulfonamides () exhibit apoptosis-inducing activity in colon cancer, while triazole derivatives () may target ion channels or kinases. The target compound’s pyrrolidinone could modulate caspase activation or cyclin-dependent kinase inhibition .

- Solubility : Acetamides with fluorophenyl groups (e.g., N-(4-fluorophenyl)acetamide in ) show moderate aqueous solubility (log P ~2.5), whereas chloro- or trifluoromethyl-substituted analogs () are more lipophilic, impacting bioavailability .

- Metabolic Stability : Fluorine substitution (target compound) reduces oxidative metabolism compared to chlorophenyl or pyridine-containing analogs .

Research Findings and Data Tables

Table 1: Comparative Pharmacokinetic Parameters

Table 2: Structural Impact on Bioactivity

| Structural Feature | Effect on Activity |

|---|---|

| Pyrrolidinone Core | Enhances rigidity; may improve selectivity for enzymes with deep binding pockets |

| Pyridine/Triazole Heterocycles | Facilitate π-stacking with aromatic residues in ATP-binding sites |

| Fluorophenyl Substituent | Reduces metabolic degradation; increases membrane permeability |

Biological Activity

N-(4-(N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)sulfamoyl)phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and anticonvulsant properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H19FN2O3S, with a molecular weight of 314.38 g/mol. The compound features a sulfonamide group, which is known for its role in inhibiting bacterial growth by interfering with folic acid synthesis.

Target Enzymes:

The primary mechanism of action involves the inhibition of dihydropteroate synthase, an enzyme critical for the synthesis of dihydrofolate, a precursor to folic acid. This inhibition prevents the growth and replication of bacteria by disrupting their ability to synthesize essential nucleic acids.

Pharmacokinetics:

Sulfonamides are typically well absorbed in the gastrointestinal tract and are distributed throughout body tissues. They undergo hepatic metabolism and are primarily excreted via urine. The presence of fluorine in the compound enhances its metabolic stability and lipophilicity, improving central nervous system (CNS) penetration .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. The sulfonamide moiety is particularly effective against a range of bacterial pathogens. Studies have shown that derivatives containing fluorinated phenyl groups can enhance antibacterial efficacy due to improved binding affinity to target enzymes .

Anticonvulsant Activity

In studies involving various derivatives, compounds similar to this compound have demonstrated anticonvulsant properties in animal models. Notably, certain derivatives showed protective effects in maximal electroshock (MES) tests, indicating potential for treating epilepsy . The incorporation of fluorine atoms has been linked to increased anticonvulsant activity, likely due to enhanced metabolic stability and CNS distribution .

Case Studies

-

Anticonvulsant Screening :

- A series of N-phenylacetamide derivatives were synthesized and tested for anticonvulsant activity using MES and pentylenetetrazole models. Compounds exhibiting high efficacy included those with fluorinated aromatic systems, confirming the importance of structural modifications for enhanced biological activity .

-

Antimicrobial Testing :

- A study evaluating various sulfonamide derivatives against common bacterial strains highlighted that modifications at the phenyl ring significantly influenced antimicrobial potency. Compounds with a 4-fluorophenyl group consistently outperformed their non-fluorinated counterparts.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C14H19FN2O3S |

| Molecular Weight | 314.38 g/mol |

| Primary Mechanism | Inhibition of dihydropteroate synthase |

| Biological Activities | Antimicrobial, Anticonvulsant |

| Key Findings | Enhanced activity with fluorinated derivatives |

Q & A

Basic: What synthetic strategies are recommended for preparing N-(4-(N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)sulfamoyl)phenyl)acetamide?

The synthesis typically involves multi-step organic reactions, including:

- Sulfamoylation : Reacting 1-(4-fluorophenyl)-5-oxopyrrolidin-3-amine with 4-acetamidobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfamoyl linkage .

- Coupling Reactions : Microwave-assisted synthesis (e.g., 80–120°C, 30–60 min) can enhance reaction efficiency for similar sulfonamide-acetamide derivatives, as demonstrated in analogous quinazolinone syntheses .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) and recrystallization (ethanol/water) are standard for isolating high-purity products.

Basic: How can researchers characterize the structural integrity of this compound?

Key methods include:

- NMR Spectroscopy : - and -NMR to confirm the presence of the 4-fluorophenyl, pyrrolidinone, sulfamoyl, and acetamide groups. For example, the pyrrolidinone carbonyl signal typically appears at ~170–175 ppm in -NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]) and isotopic pattern matching the molecular formula.

- X-ray Crystallography : Single-crystal analysis (e.g., using Mo-Kα radiation) resolves bond lengths and angles, critical for confirming stereochemistry and intermolecular interactions, as shown in analogous sulfonamide-acetamide structures .

Basic: What methods are suitable for determining the aqueous solubility of this compound?

The shake-flask method is widely used:

Saturate aqueous buffers (pH 1–7.4) with the compound.

Quantify dissolved compound via HPLC (UV detection at λ ~250–280 nm).

Compare results with predictive models like the Yalkowsky equation (log S = 0.8 – log P – 0.01(MP – 25)), where log P is the octanol-water partition coefficient and MP is the melting point .

Note : Solubility in DMSO (commonly used for biological assays) should also be tested to ensure stock solution stability.

Advanced: How can molecular docking studies predict potential biological targets for this compound?

AutoDock Vina is a robust tool for target hypothesis generation:

Preparation : Optimize the compound’s 3D structure (e.g., using Avogadro) and assign partial charges (Gasteiger-Marsili method).

Grid Setup : Define binding pockets (e.g., ATP-binding sites in kinases or GPCRs) based on crystallographic data from the PDB.

Docking Parameters : Use exhaustiveness = 20, num_modes = 10, and energy_range = 4 kcal/mol to balance speed and accuracy .

Validation : Compare docking scores (ΔG) with known ligands (e.g., AMG628, a structurally related GPCR modulator ).

Advanced: How should researchers resolve contradictions between in vitro activity and computational predictions?

Discrepancies may arise from:

- Compound Purity : Verify via HPLC (>95% purity; impurities can skew activity ).

- Target Conformational Dynamics : Use molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability over 50–100 ns trajectories.

- Orthogonal Assays : Validate activity with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (K) independently.

Advanced: What strategies optimize structure-activity relationships (SAR) for derivatives of this compound?

Focus on modifying key pharmacophores:

- Pyrrolidinone Ring : Introduce substituents (e.g., methyl, hydroxyl) to modulate steric and electronic effects.

- Sulfamoyl Group : Replace with sulfonamide or carbamate moieties to enhance metabolic stability.

- Acetamide Linker : Explore bioisosteres (e.g., urea, thiourea) using building blocks like 4-fluoroaniline derivatives .

Screening : Test derivatives in dose-response assays (IC/EC) against primary and off-target proteins.

Advanced: How does crystal structure analysis inform mechanistic studies of this compound?

- Hydrogen Bonding : Identify interactions between the sulfamoyl group and target residues (e.g., backbone NH of catalytic lysine in kinases).

- Packing Motifs : Analyze π-π stacking between the 4-fluorophenyl ring and aromatic residues (e.g., Tyr in GPCRs) .

- Solvent Accessibility : Use PLIP (Protein-Ligand Interaction Profiler) to map hydrophobic pockets and optimize solubility.

Advanced: What experimental designs mitigate variability in biological activity data?

- Replicate Experiments : Use triplicate measurements with independent compound batches.

- Positive/Negative Controls : Include reference compounds (e.g., staurosporine for kinase inhibition) and vehicle-only controls.

- Stability Testing : Monitor compound degradation in assay buffers via LC-MS over 24–48 hours.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.